molecular formula C12H14O B13449020 1-(Tert-butoxy)-3-ethynylbenzene CAS No. 1211533-39-9

1-(Tert-butoxy)-3-ethynylbenzene

Katalognummer: B13449020
CAS-Nummer: 1211533-39-9
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: IGQALCUAHMIXGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tert-butoxy)-3-ethynylbenzene is an organic compound characterized by the presence of a tert-butoxy group and an ethynyl group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(Tert-butoxy)-3-ethynylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoanisole and tert-butyl alcohol.

    Lithiation and Substitution:

    Sonogashira Coupling: The ethynyl group is introduced via a Sonogashira coupling reaction, where the lithiated intermediate reacts with an ethynylating agent like trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Deprotection: The final step involves the removal of the trimethylsilyl protecting group to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(Tert-butoxy)-3-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophiles like amines or thiols under appropriate conditions.

    Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as the Heck or Suzuki coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, strong bases like n-butyllithium, and oxidizing agents like potassium permanganate.

Wissenschaftliche Forschungsanwendungen

1-(Tert-butoxy)-3-ethynylbenzene finds applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex aromatic compounds.

    Biology: The compound can be used in the synthesis of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of advanced materials, such as polymers and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(Tert-butoxy)-3-ethynylbenzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways: It may influence biochemical pathways related to cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

1-(Tert-butoxy)-3-ethynylbenzene can be compared with other similar compounds, such as:

    1-(Tert-butoxy)-4-ethynylbenzene: Similar structure but with the ethynyl group in the para position.

    1-(Tert-butoxy)-2-ethynylbenzene: Similar structure but with the ethynyl group in the ortho position.

    1-(Tert-butoxy)-3-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Eigenschaften

CAS-Nummer

1211533-39-9

Molekularformel

C12H14O

Molekulargewicht

174.24 g/mol

IUPAC-Name

1-ethynyl-3-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C12H14O/c1-5-10-7-6-8-11(9-10)13-12(2,3)4/h1,6-9H,2-4H3

InChI-Schlüssel

IGQALCUAHMIXGF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC=CC(=C1)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.